amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide
Overview
Description
Amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a common structure in many biologically active molecules, and is characterized by the presence of a chloro, methyl, and phenyl substituent, along with a sulfanyl group and a methaniminium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation of the pyrazole ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Methaniminium Bromide: The final step involves the reaction of the intermediate compound with bromomethane to form the methaniminium bromide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the methaniminium group, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide is studied for its potential as a bioactive molecule. Its pyrazole ring is a common motif in many pharmaceuticals, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The methaniminium moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole: Lacks the sulfanyl and methaniminium groups, making it less versatile in chemical reactions.
Amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium chloride: Similar structure but with a chloride ion instead of bromide, which can affect its reactivity and solubility.
Uniqueness
The presence of both the sulfanyl and methaniminium groups in amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide makes it unique
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
[amino-[(4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methylsulfanyl]methylidene]azanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSDPAULUGUUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)CSC(=[NH2+])N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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